molecular formula C17H15FN4O2S B3744578 1-(4-Fluorophenyl)-3-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea

1-(4-Fluorophenyl)-3-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea

Cat. No.: B3744578
M. Wt: 358.4 g/mol
InChI Key: DBDGIHOIVHMFPT-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea is a complex organic compound that has garnered interest in various fields of scientific research

Mechanism of Action

Target of Action

Similar compounds have been found to interact withCarbonic Anhydrase 2 , a zinc metalloenzyme involved in critical physiological processes including CO2 transport, pH homeostasis, and electrolyte secretion.

Mode of Action

Based on its structural similarity to other compounds, it may bind to its target enzyme and modulate its activity . The specific changes resulting from this interaction would depend on the nature of the target and the binding site.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound . For instance, the compound’s activity could be influenced by the pH of the environment, as this can affect the ionization state of the compound and its target.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-3-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluoroaniline with thiocarbonyl diimidazole to form the thiadiazole ring. This intermediate is then reacted with 4-methylphenol in the presence of a base to introduce the methylphenoxy group. Finally, the urea linkage is formed by reacting the intermediate with an isocyanate derivative under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-3-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-3-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Comparison with Similar Compounds

  • 1-(4-Fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-4-ylmethanol
  • 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-4-ylmethanol
  • 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-ylmethanol

Comparison: Compared to these similar compounds, 1-(4-Fluorophenyl)-3-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea is unique due to the presence of the thiadiazole ring and the urea linkage. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O2S/c1-11-2-8-14(9-3-11)24-10-15-21-22-17(25-15)20-16(23)19-13-6-4-12(18)5-7-13/h2-9H,10H2,1H3,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDGIHOIVHMFPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Fluorophenyl)-3-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea
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